

Navigating Metabolic Pathways: A Technical Guide to (R)-2,3-Dihydroxypropanal-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2,3-Dihydroxypropanal-d4

Cat. No.: B15555727

[Get Quote](#)

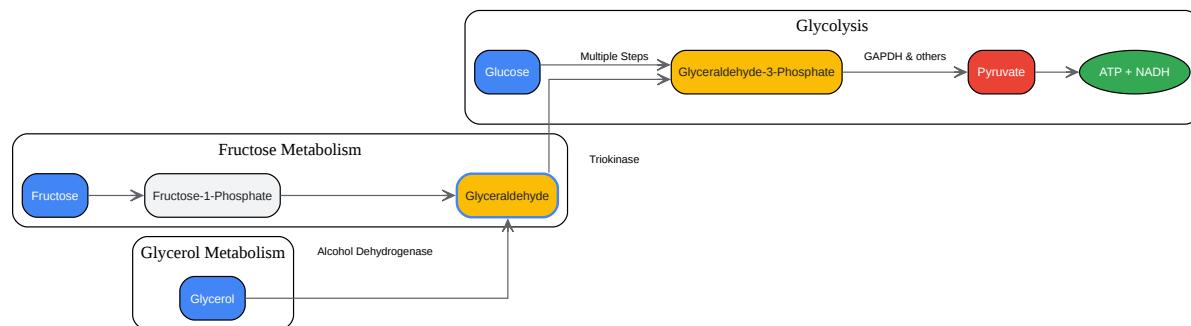
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-2,3-Dihydroxypropanal-d4**, a deuterated form of D-glyceraldehyde, for its application in advanced research and drug development. This document outlines its commercial availability, key physicochemical properties, and its principal role as an internal standard in quantitative analytical methodologies. Furthermore, it details relevant metabolic pathways and provides a representative experimental workflow for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

Introduction to (R)-2,3-Dihydroxypropanal-d4

(R)-2,3-Dihydroxypropanal-d4 is a stable isotope-labeled version of D-glyceraldehyde, a key intermediate in carbohydrate metabolism.^{[1][2]} The replacement of four hydrogen atoms with deuterium allows for its differentiation from the endogenous, non-labeled compound by mass spectrometry. This property makes it an ideal internal standard for the accurate quantification of D-glyceraldehyde in complex biological matrices, compensating for variations in sample preparation and instrument response.^{[3][4][5]}

Commercial Availability and Physicochemical Properties


(R)-2,3-Dihydroxypropanal-d4 is commercially available from suppliers such as MedChemExpress (MCE). Key identifying information and typical physicochemical properties are summarized in the table below. While a specific Certificate of Analysis for a particular lot should be obtained from the supplier for precise data, Table 1 provides representative values.

Property	Value	Reference
Chemical Name	(R)-2,3-Dihydroxypropanal-d4	MCE Product Page
CAS Number	478529-60-1	
Molecular Formula	C ₃ H ₂ D ₄ O ₃	
Molecular Weight	94.10 g/mol	
Appearance	Viscous liquid or syrup	
Purity (by HPLC)	≥95% (Example)	N/A
Isotopic Enrichment	≥98% (Example)	N/A
Storage Conditions	Store in freezer under -20°C in an inert atmosphere	

Note: Purity and isotopic enrichment values are representative and may vary between batches. Always refer to the supplier's Certificate of Analysis for exact specifications.

Role in Biological Systems: The Glyceraldehyde Metabolic Pathway

D-glyceraldehyde, the non-deuterated analogue of **(R)-2,3-Dihydroxypropanal-d4**, is a central molecule in several metabolic pathways, most notably glycolysis. It is primarily metabolized via phosphorylation to glyceraldehyde-3-phosphate (G3P) by the enzyme triokinase. G3P then continues through the glycolytic pathway to generate ATP and pyruvate. D-glyceraldehyde can also be produced from the metabolism of fructose and glycerol. Understanding these pathways is critical when designing experiments to quantify endogenous D-glyceraldehyde levels, for which the deuterated standard is essential.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways involving D-glyceraldehyde.

Experimental Protocol: Quantification of D-Glyceraldehyde in Biological Samples using LC-MS

The primary application of **(R)-2,3-Dihydroxypropanal-d4** is as an internal standard for the accurate quantification of D-glyceraldehyde in biological samples such as plasma, serum, or cell lysates by LC-MS/MS. A general workflow for this application is outlined below.

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible results. Protein precipitation is a common method for cleaning up biological samples prior to LC-MS analysis.

Materials:

- Biological sample (e.g., plasma)
- **(R)-2,3-Dihydroxypropanal-d4** stock solution (in a compatible solvent like methanol)

- Cold acetonitrile (ACN) with 0.1% formic acid
- Microcentrifuge tubes
- Pipettes and tips
- Centrifuge
- LC vials

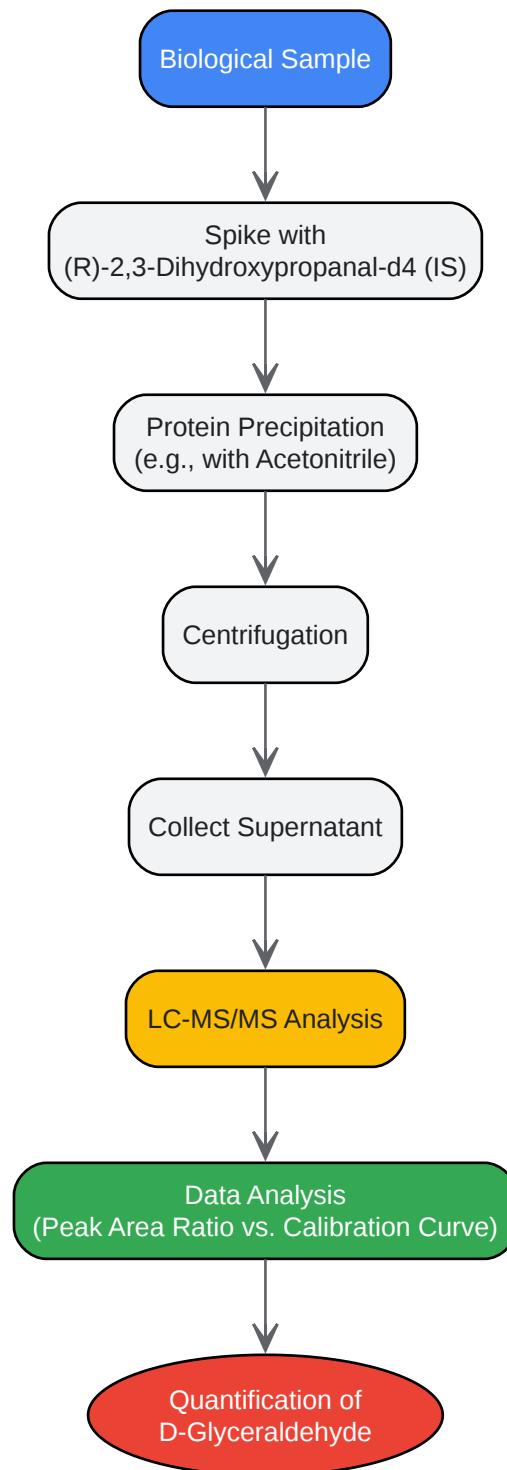
Procedure:

- Pipette a known volume (e.g., 100 μ L) of the biological sample into a clean microcentrifuge tube.
- Add a precise amount of the **(R)-2,3-Dihydroxypropanal-d4** internal standard stock solution.
- Vortex briefly to mix.
- Add three to four volumes of cold ACN with 0.1% formic acid (e.g., 300-400 μ L) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean LC vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer. The chromatographic conditions should be optimized to achieve good separation of glyceraldehyde from other matrix components.

Parameter	Example Condition
LC Column	Reversed-phase C18 column
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), positive or negative
MS/MS Mode	Multiple Reaction Monitoring (MRM)


MRM Transitions:

- D-Glyceraldehyde (Analyte): Precursor ion (Q1) m/z → Product ion (Q3) m/z
- **(R)-2,3-Dihydroxypropanal-d4** (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z

Note: The specific m/z values for precursor and product ions need to be determined through method development and optimization.

Data Analysis and Quantification

The concentration of D-glyceraldehyde in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of D-glyceraldehyde and a constant concentration of the internal standard.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for D-glyceraldehyde quantification.

Conclusion

(R)-2,3-Dihydroxypropanal-d4 is an indispensable tool for researchers and scientists requiring accurate and precise quantification of D-glyceraldehyde in biological systems. Its use as an internal standard in LC-MS/MS methodologies, as outlined in this guide, allows for the reliable investigation of metabolic pathways and the potential impact of therapeutic interventions on carbohydrate metabolism. A thorough understanding of the underlying biochemistry and adherence to validated experimental protocols are paramount for generating high-quality, reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. texilajournal.com [texilajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- To cite this document: BenchChem. [Navigating Metabolic Pathways: A Technical Guide to (R)-2,3-Dihydroxypropanal-d4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555727#commercial-availability-of-r-2-3-dihydroxypropanal-d4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com